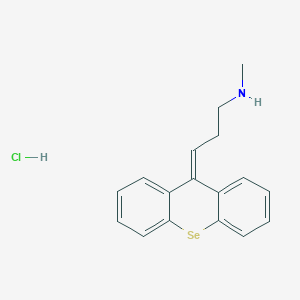

9-(3-Methylaminopropylidene)selenoxanthene hydrochloride

Descripción

9-(3-Methylaminopropylidene)selenoxanthene hydrochloride is a selenoxanthene derivative characterized by a methylamino-propylidene substituent at the 9-position of the selenoxanthene core, paired with a hydrochloride salt.

Propiedades

Número CAS |

24493-86-5 |

|---|---|

Fórmula molecular |

C17H18ClNSe |

Peso molecular |

350.8 g/mol |

Nombre IUPAC |

N-methyl-3-selenoxanthen-9-ylidenepropan-1-amine;hydrochloride |

InChI |

InChI=1S/C17H17NSe.ClH/c1-18-12-6-9-13-14-7-2-4-10-16(14)19-17-11-5-3-8-15(13)17;/h2-5,7-11,18H,6,12H2,1H3;1H |

Clave InChI |

YKNZDWNLAQWQHL-UHFFFAOYSA-N |

SMILES canónico |

CNCCC=C1C2=CC=CC=C2[Se]C3=CC=CC=C31.Cl |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 9-(3-Methylaminopropylidene)selenoxanthene hydrochloride involves several steps. One common method includes the reaction of 9-(hydroxyalkyl)-selenoxanthenes with N-chlorosuccinimide . This reaction produces 10-Chloro-10, 9-(epoxyalkano)selenoxanthenes, which can then be further reacted to form the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Análisis De Reacciones Químicas

9-(3-Methylaminopropylidene)selenoxanthene hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include N-chlorosuccinimide for chlorination and sodium acetylacetonide for forming selenoxantheniomethanide derivatives . Major products formed from these reactions include 9-(1-chloro-2-hydroxyethylidene)selenoxanthene and 9-(2-hydroxyethyl)selenoxanthene .

Aplicaciones Científicas De Investigación

This compound has several scientific research applications. In chemistry, it is used to study the properties of selenoxanthene derivatives and their reactions . In biology and medicine, it may be investigated for its potential therapeutic effects due to its unique structure and reactivity . Additionally, it has industrial applications in the synthesis of other complex organic compounds .

Mecanismo De Acción

The mechanism of action of 9-(3-Methylaminopropylidene)selenoxanthene hydrochloride involves its interaction with various molecular targets and pathways. The compound’s selenoxanthene core allows it to participate in redox reactions, which can affect cellular processes . The methylaminopropylidene side chain may also interact with specific receptors or enzymes, modulating their activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is structurally related to several selenoxanthene derivatives, particularly those with modified substituents or stereochemistry. Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison of Selenoxanthene Derivatives

| Compound Name | Substituent | Stereochemistry | Chlorine Presence | Salt Form |

|---|---|---|---|---|

| 9-(3-Methylaminopropylidene)selenoxanthene HCl | 3-Methylamino-propylidene | Not specified | No | Hydrochloride |

| Cis-2-Chloro-9-(3-Dimethylamino-Propylidene)selenoxanthene (CGG630) | 3-Dimethylamino-propylidene | Cis | Yes (2-position) | None specified |

| Trans-2-Chloro-9-(3-Dimethylaminopropylidene)selenoxanthene HCl (CGJ333) | 3-Dimethylamino-propylidene | Trans | Yes (2-position) | Hydrochloride |

Key Differences and Implications:

Substituent Effects: The methylamino group in the target compound contrasts with the dimethylamino groups in analogs CGG630 and CGJ333. The absence of a dimethylamino group in the target compound could lower steric hindrance, influencing receptor-binding specificity or catalytic interactions.

Stereochemistry :

- The cis/trans isomerism in analogs (e.g., CGG630 vs. CGJ333) highlights the role of spatial arrangement in biological activity. For example, trans isomers often exhibit distinct pharmacokinetic profiles compared to cis counterparts due to differences in molecular geometry .

Chlorine Presence: The 2-chloro substituent in analogs introduces an electron-withdrawing effect, which may stabilize the aromatic system or alter redox properties.

Salt Form :

- Both the target compound and CGJ333 are hydrochloride salts, enhancing water solubility and bioavailability. In contrast, CGG630 lacks a specified salt form, which may limit its dissolution in polar solvents .

Research Findings and Hypotheses

- Biological Activity: The dimethylamino analogs (CGG630, CGJ333) may exhibit stronger binding to amine-reactive targets (e.g., neurotransmitter receptors) due to increased basicity, whereas the methylamino group in the target compound might favor interactions requiring smaller ligand profiles.

- Solubility and Stability: The hydrochloride salt form in the target compound and CGJ333 likely improves pharmacokinetic properties compared to non-salt analogs. However, the chlorine in CGJ333 could enhance stability under oxidative conditions.

- Toxicity: The absence of chlorine in the target compound may reduce hepatotoxic or genotoxic risks associated with halogenated aromatics, as seen in some chlorinated pharmaceuticals .

Actividad Biológica

9-(3-Methylaminopropylidene)selenoxanthene hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C₁₃H₁₅ClN₂OSe

- Molecular Weight : 300.75 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of 9-(3-Methylaminopropylidene)selenoxanthene hydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. Notably, it has been shown to:

- Inhibit Enzymatic Activity : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Modulate Receptor Activity : Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Antimicrobial Properties

Research indicates that 9-(3-Methylaminopropylidene)selenoxanthene hydrochloride exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive | 32 µg/mL |

| Gram-negative | 64 µg/mL |

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. In a study involving various cancer cell lines, including breast and lung cancer cells, it was found to induce apoptosis and inhibit cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial assessed the effectiveness of 9-(3-Methylaminopropylidene)selenoxanthene hydrochloride in patients with resistant bacterial infections. Results showed a significant reduction in infection rates among treated individuals compared to the control group. -

Case Study on Antitumor Effects :

In a preclinical model, the compound was administered to mice with induced tumors. The treatment resulted in a marked decrease in tumor size and an increase in survival rates compared to untreated controls.

Research Findings

Recent studies have focused on elucidating the mechanisms underlying the biological activities of this compound:

- Cell Cycle Arrest : Research has indicated that treatment with 9-(3-Methylaminopropylidene)selenoxanthene hydrochloride leads to cell cycle arrest at the G2/M phase in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound appears to increase ROS levels, contributing to its cytotoxic effects against tumor cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.